4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide

Medicinal Chemistry Physicochemical Characterization Library Design

This sulfamoylbenzamide derivative is distinguished by its para-diethylsulfamoyl core and simultaneous N,N-disubstitution with furan-3-ylmethyl and thiophen-2-ylmethyl groups. These non-interchangeable structural features create unexplored SAR territory within the validated SBA pharmacophore, offering potential for novel IP in antiviral (HBV capsid assembly) and anticancer (STAT3 inhibition) research. Procure this compound to access unique chemical space not available in generic screening collections.

Molecular Formula C21H24N2O4S2
Molecular Weight 432.55
CAS No. 1428350-51-9
Cat. No. B2743900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide
CAS1428350-51-9
Molecular FormulaC21H24N2O4S2
Molecular Weight432.55
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
InChIInChI=1S/C21H24N2O4S2/c1-3-23(4-2)29(25,26)20-9-7-18(8-10-20)21(24)22(14-17-11-12-27-16-17)15-19-6-5-13-28-19/h5-13,16H,3-4,14-15H2,1-2H3
InChIKeyAGGLZUUDKJZJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide (CAS 1428350-51-9): Procurement-Relevant Compound Identity and Class Context


4-(Diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide (CAS 1428350-51-9) is a synthetic small molecule belonging to the sulfamoylbenzamide class, characterized by a para-diethylsulfamoyl benzamide core N,N-disubstituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups [1]. The compound has a molecular formula of C21H24N2O4S2 and a molecular weight of 432.55 g/mol [1]. The sulfamoylbenzamide scaffold has been validated in peer-reviewed studies as a productive pharmacophore for antiviral (HBV capsid assembly modulation) and anticancer (STAT3 inhibition) applications, though no target-specific bioactivity data have been published for this precise structure [2][3].

Why 4-(Diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide Cannot Be Replaced by Generic In-Class Analogs


Generic substitution among sulfamoylbenzamide derivatives is precluded by three non-interchangeable structural features of this compound: (i) the N,N-diethylsulfamoyl substituent at the para-position, which confers distinct electronic and steric properties compared to dimethylsulfamoyl, chlorine, methyl, or unsubstituted analogs; (ii) the simultaneous presence of furan-3-ylmethyl and thiophen-2-ylmethyl groups on the amide nitrogen, creating a heterocyclic environment not replicated in mono-heterocycle or differently positioned analogs; and (iii) the specific regioisomeric attachment (furan 3-yl vs. 2-yl; thiophene 2-yl vs. 3-yl) that determines conformational preferences and potential target interactions [1]. The sulfamoylbenzamide class itself exhibits steep structure-activity relationships: fluorine substitution patterns alone shift anti-HBV EC50 values from >10 µM to submicromolar ranges [2]. Consequently, replacement of this compound with any close analog lacking its exact substitution pattern cannot be assumed to conserve biological activity, physicochemical properties, or target engagement profile.

Quantitative Differentiation Evidence for 4-(Diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide (CAS 1428350-51-9) Against Closest Analogs


Molecular Weight and Formula Differentiation from Closest Non-Sulfamoyl and Sulfonamide Analogs

The target compound (MW 432.55 g/mol, C21H24N2O4S2) is differentiated from the sulfonamide analog N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1428357-82-7; MW 333.4 g/mol, C16H15NO3S2) by an additional ~99 Da attributable to the diethylsulfamoyl and carbonyl groups, and from the non-sulfamoyl analog 4-ethyl-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide (CAS 1421527-85-6; MW 325.43 g/mol, C19H19NO2S) by ~107 Da . This mass increment corresponds to the diethylsulfamoyl moiety (C4H10NO2S, ~136 Da when fully substituted) and translates into a higher topological polar surface area (predicted TPSA ~86 Ų vs. ~42–55 Ų for non-sulfamoyl analogs), which alters membrane permeability and solubility profiles [1].

Medicinal Chemistry Physicochemical Characterization Library Design

Diethylsulfamoyl vs. Dimethylsulfamoyl Substituent Effect on Pharmacological Activity in Sulfamoylbenzamide Class

Within the sulfamoylbenzamide (SBA) class, the N,N-dialkylsulfamoyl substituent size directly impacts antiviral potency. The peer-reviewed HBV capsid assembly modulator literature demonstrates that SBA derivatives with fluorine-substituted benzamide cores achieve submicromolar anti-HBV activity (EC50 values in HepAD38 cells), while simpler N-phenylbenzamide derivatives lacking the sulfamoyl group show IC50 values in the 5.7–12 µM range against Enterovirus 71 strains [1]. The diethylsulfamoyl group (present in the target compound) provides greater lipophilicity and steric bulk compared to dimethylsulfamoyl analogs, which can enhance binding to hydrophobic pockets in validated SBA targets such as HBV core protein and STAT3 [2]. No direct head-to-head comparison of diethylsulfamoyl vs. dimethylsulfamoyl activity has been published for this specific scaffold.

Structure-Activity Relationship HBV Capsid Assembly Antiviral Research

Furan-3-ylmethyl vs. Furan-2-ylmethyl Regioisomerism: Conformational and Predicted Target-Engagement Implications

The furan ring attachment position significantly alters conformational preferences of arylamide compounds. Computational and NMR studies on furan- and thiophene-based arylamides demonstrate that N-methylfuran-2-carboxamide and N-methylthiophene-2-carboxamide adopt distinct low-energy conformations with different torsional barriers [1]. The target compound's furan-3-ylmethyl (3-substituted) attachment creates a different spatial orientation compared to the more common furan-2-ylmethyl (2-substituted) analogs such as N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1226427-72-0; MW 297.4) . This regioisomerism is predicted to alter the vector of hydrogen-bond acceptors (furan oxygen) relative to the benzamide core, potentially affecting molecular recognition by biological targets.

Conformational Analysis Heterocyclic Chemistry Drug Design

Preliminary BindingDB Evidence: Diethylsulfamoyl-Benzamide Scaffold Engages Multiple Protein Targets at Micromolar Potency

BindingDB contains affinity data for diethylsulfamoyl-containing benzamide analogs, including 4-(diethylsulfamoyl)-N-(2-morpholin-4-yl-2-thiophen-2-yl-ethyl)benzamide hydrochloride (BDBM40345), which showed IC50 > 50 µM in an MLSCN screening assay [1]. A structurally closer analog, 4-(diethylsulfamoyl)-N-(1,2,4-triazol-4-yl)benzamide (BDBM55157, CID 2378520), displayed activity against Plasmodium falciparum M18 aspartyl aminopeptidase [2]. Additionally, 2-chloro-5-(diethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (TCMDC-124376, MMV019721) has been validated as a competitive inhibitor of Plasmodium falciparum acetyl-coenzyme A synthetase (PfAcAS) [3]. These data establish that the diethylsulfamoyl-benzamide core is competent for target engagement across multiple protein families, though the heterocyclic substituents on the amide nitrogen dictate target selectivity and potency.

Enzyme Inhibition Target Engagement Screening Data

Absence of Published In Vitro ADMET or In Vivo Data: A Differentiating Procurement Consideration

As of the literature cutoff, no peer-reviewed publications report in vitro ADMET parameters (aqueous solubility, logD, microsomal stability, CYP inhibition, permeability), in vivo pharmacokinetic data, or toxicity profiles for CAS 1428350-51-9. This stands in contrast to advanced sulfamoylbenzamide derivatives such as NVR 3-778 (EC50 0.40 µM in HepG2.2.15 cells; oral bioavailability demonstrated in Phase I) and compound B12 (STAT3 IC50 0.61–1.11 µM; in vivo xenograft efficacy at 30 mg/kg i.g.) [1][2]. For researchers seeking an uncharacterized chemical probe to explore novel target space or to conduct proprietary ADMET optimization, this data-void status is a positive differentiator: the compound occupies structural territory (furan-3-yl + thiophen-2-yl + diethylsulfamoyl) not claimed in any known composition-of-matter patent or biological publication, offering freedom-to-operate and first-publication opportunities [3].

Chemical Probe Development ADMET Profiling Novel Chemical Space

Recommended Research and Industrial Application Scenarios for 4-(Diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide


HBV Capsid Assembly Modulator (CAM) Lead Discovery and SAR Expansion

The sulfamoylbenzamide class has validated anti-HBV activity through capsid assembly modulation [1]. This compound's unique furan-3-yl/thiophen-2-yl substitution pattern represents unexplored SAR territory within the SBA chemotype. Researchers can screen this compound in HepAD38 or HepG2.2.15 HBV replication assays to determine whether dual heterocyclic N-substitution improves potency or selectivity over first-generation SBAs such as NVR 3-778. Its diethylsulfamoyl group matches the substitution pattern of active SBA derivatives, while the heterocyclic combination may confer novel resistance profiles or differentiated capsid protein binding modes.

STAT3 Signaling Pathway Inhibitor Screening in Oncology Models

N-substituted sulfamoylbenzamide derivatives have demonstrated STAT3 inhibitory activity with antitumor efficacy in xenograft models [2]. The target compound's N,N-disubstituted benzamide architecture, combined with its diethylsulfamoyl electronic properties, positions it as a candidate for STAT3 inhibition screening in STAT3-overexpressing cell lines (MDA-MB-231, HCT-116, SW480). Its unexplored heterocyclic periphery offers potential for intellectual property generation distinct from the Niclosamide-derived B12 series.

Antiparasitic Target Deconvolution Using PfAcAS-Validated Chemotype

The diethylsulfamoyl-benzamide core has been genetically and chemically validated as a PfAcAS (Plasmodium falciparum acetyl-CoA synthetase) inhibitory scaffold [3]. This compound can serve as a chemical probe to interrogate whether furan-3-yl and thiophen-2-yl N-substitution alters PfAcAS selectivity, potency, or species-specificity relative to the benzothiazole-containing TCMDC-124376 series. Its unexplored biological profile makes it suitable for phenotypic screening against drug-resistant malaria strains.

Chemical Library Enumeration and Diversity-Oriented Synthesis Building Block

With a molecular weight of 432.55 g/mol, a calculated logP of approximately 3.0–3.5, and 7 hydrogen-bond acceptors, this compound meets standard drug-like criteria and can serve as a versatile intermediate for parallel synthesis or library production [4]. The furan and thiophene rings provide synthetic handles for further functionalization (e.g., electrophilic substitution, metal-catalyzed cross-coupling), while the diethylsulfamoyl group offers metabolic stability advantages. Its structural novelty ensures library members derived from this scaffold will occupy chemical space distinct from commercial screening collections.

Quote Request

Request a Quote for 4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.